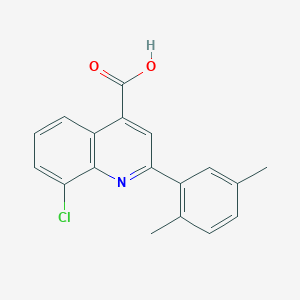

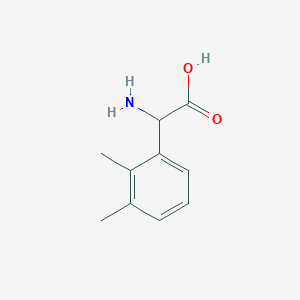

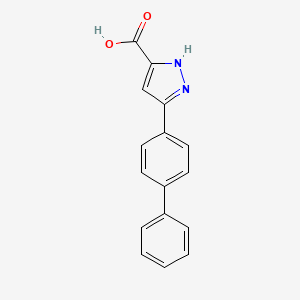

6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

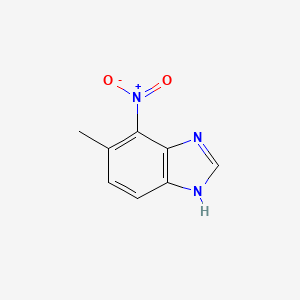

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .Chemical Reactions Analysis

Benzothiazole compounds can undergo a variety of chemical reactions. For example, a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole compound would depend on its exact structure. For example, the compound “6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-” has a CAS Number: 332410-15-8 and a Molecular Weight: 316.38 .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Cyclization

The compound has been studied in the context of microwave-assisted cyclization. A study highlighted the cyclization of aryl 2-bromocyclohex-1-enecarboxylates to give corresponding analogues in yields of 50-72% (Dao et al., 2018).

Anticancer Activity

Significant anticancer activity has been observed in compounds containing the benzothiazole moiety. One study synthesized novel 4-thiazolidinones with benzothiazole and evaluated their antitumor activity against various cancer cell lines (Havrylyuk et al., 2010).

Synthesis of Bisamide Compounds

Bisamide compounds containing benzothiazole units have been synthesized, showing in vitro antitumor activity against PC3 and BGC-823 cells. Some compounds demonstrated significant antiproliferative activity (Lu Ping, 2012).

Antibacterial and Antifungal Activities

Benzothiazole derivatives have been synthesized and evaluated for antibacterial and antifungal activities against various microorganisms. The studies indicate good to moderate activity in this regard (Chavan & Pai, 2007).

Anti-Inflammatory and Analgesic Activities

Some benzothiazole derivatives have been evaluated for their anti-inflammatory and analgesic activities, showing potent effects when compared with standard drugs (Verma, Martin, & Singh, 2014).

Antimicrobial Screening

Certain benzothiazole derivatives underwent antimicrobial screening against Gram-positive and Gram-negative bacteria and fungal species, showing comparable results with standard drugs (Patel & Shaikh, 2010).

Antiparasitic Properties

Compounds with benzothiazole moiety have been studied for antiparasitic properties against Leishmania infantum and Trichomonas vaginalis, with some showing promising activity (Delmas et al., 2002).

Anticonvulsant Effects

Novel derivatives of benzothiazole have been synthesized and evaluated for anticonvulsant effects, showing promising results in various models of experimental epilepsy (Malik, Bahare, & Khan, 2013).

Aldose Reductase Inhibition

Compounds with benzothiazole side chains have been identified as potent aldose reductase inhibitors, potentially useful in treating chronic diabetic complications (Mylari et al., 1992).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions, showing higher inhibition efficiencies than other inhibitors (Hu et al., 2016).

Pharmacokinetic Enhancers

Benzothiazole amides have been identified as a new class of pharmacokinetic enhancers for HIV protease inhibitors, exhibiting potent CYP3A4 inhibiting properties (Jonckers et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(1,3-benzothiazol-2-ylcarbamoyl)-3-methylcyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9-6-7-10(11(8-9)15(20)21)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h2-6,10-11H,7-8H2,1H3,(H,20,21)(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKRAUZDTBXLAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(C1)C(=O)O)C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389317 |

Source

|

| Record name | 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid | |

CAS RN |

332410-15-8 |

Source

|

| Record name | 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)